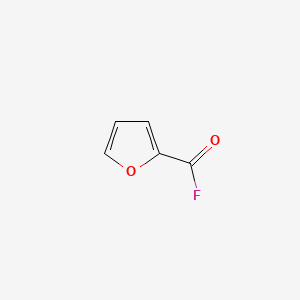

2-Furoylfluoride

Description

Contextualization within Furan (B31954) Chemistry Research

Furan and its derivatives are fundamental building blocks in organic synthesis. The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution, typically at the 2- and 5-positions. orientjchem.org This reactivity has been harnessed to create a vast library of furan-containing compounds with diverse applications. ijabbr.comnih.gov For instance, the furan nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and natural products. nih.govijabbr.com The introduction of a carbonyl group at the 2-position, as seen in 2-furoic acid and its derivatives, further enhances the synthetic utility of the furan scaffold, providing a handle for a variety of chemical transformations. nih.gov

The synthesis of 2-Furoylfluoride would likely proceed from its more common analogue, 2-furoyl chloride, or directly from 2-furoic acid. A variety of modern fluorinating agents are available for the conversion of carboxylic acids and acyl chlorides to their corresponding acyl fluorides. researchgate.netorganic-chemistry.orgorganic-chemistry.orgcas.cn These methods often offer milder reaction conditions and higher selectivity compared to traditional approaches. chemistryviews.org

Table 1: Plausible Synthetic Routes to this compound

| Precursor | Reagent Class | Example Reagents |

|---|---|---|

| 2-Furoic Acid | Deoxyfluorinating Agents | DAST, Deoxo-Fluor, PyFluor |

This table is illustrative of general synthetic strategies for acyl fluorides and does not represent experimentally verified methods for this compound specifically.

Academic Significance of this compound in Contemporary Organic and Materials Chemistry

The academic significance of this compound lies in the unique properties of the acyl fluoride (B91410) functional group. Acyl fluorides are generally more stable and less prone to hydrolysis than their chloride or bromide counterparts, yet they exhibit sufficient reactivity for a range of nucleophilic acyl substitution reactions. researchgate.netresearchgate.net This balanced reactivity makes them attractive reagents in organic synthesis, particularly in applications where sensitive substrates or mild reaction conditions are required. acs.org

In the context of organic chemistry , this compound could serve as a valuable building block for the synthesis of complex, biologically active molecules. The furan ring itself is a known pharmacophore, and the ability to introduce the 2-furoyl group under mild conditions could be advantageous in the late-stage functionalization of drug candidates. orientjchem.orgijabbr.com The enhanced stability of the acyl fluoride may also be beneficial in multi-step syntheses, reducing the likelihood of unwanted side reactions.

In materials chemistry , the furan moiety is a key component in the development of renewable and functional polymers. wiley-vch.dersc.orgrsc.org Polyesters and polyamides derived from furan-based monomers are being investigated as sustainable alternatives to petroleum-based plastics. magtech.com.cn this compound could act as a monomer or a modifying agent in the synthesis of such polymers. Its controlled reactivity could allow for the precise incorporation of the furan unit, thereby tuning the thermal and mechanical properties of the resulting materials. acs.org

Overview of Principal Academic Research Trajectories for this compound

Given the properties of the furan ring and the acyl fluoride group, several key research trajectories for this compound can be envisioned:

Development of Novel Bioactive Molecules: A primary research direction would involve the use of this compound as a reagent in the synthesis of new pharmaceutical and agrochemical compounds. The inherent biological activity associated with the furan scaffold suggests that derivatives of this compound could exhibit a range of interesting biological properties. ijabbr.comnih.govresearchgate.net Research in this area would focus on the synthesis of amides, esters, and ketones from this compound and the subsequent evaluation of their biological activity.

Synthesis of Functional Polymers and Materials: Another significant research avenue lies in the application of this compound in polymer chemistry. As a monomer, it could be used to create novel furan-based polyesters and polyamides with unique properties. wiley-vch.dersc.orgrsc.org The reactivity of the acyl fluoride could also be exploited for the surface modification of materials, introducing the furan moiety to impart specific functionalities.

Exploration of Unique Reactivity: The interplay between the electron-rich furan ring and the electron-withdrawing acyl fluoride group may lead to novel and unexpected reactivity. researchgate.nettus.ac.jp Fundamental studies exploring the reaction of this compound with various nucleophiles and under different catalytic conditions could uncover new synthetic methodologies.

Table 2: Potential Research Applications of this compound

| Research Area | Specific Application | Potential Outcome |

|---|---|---|

| Organic Synthesis | Synthesis of amides and esters | New drug candidates, agrochemicals |

| Materials Science | Monomer for polymerization | Renewable and functional polymers |

Structure

3D Structure

Properties

CAS No. |

31174-04-6 |

|---|---|

Molecular Formula |

C5H3FO2 |

Molecular Weight |

114.07 g/mol |

IUPAC Name |

furan-2-carbonyl fluoride |

InChI |

InChI=1S/C5H3FO2/c6-5(7)4-2-1-3-8-4/h1-3H |

InChI Key |

YJAJNCLTSHRDHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Furoylfluoride

Established Synthetic Pathways to 2-Furoylfluoride

The primary and most direct method for preparing this compound involves the conversion of the corresponding carboxylic acid, 2-furoic acid, using a suitable fluorinating agent. This transformation is analogous to the synthesis of other acyl halides, such as 2-furoyl chloride, which is commonly prepared by reacting 2-furoic acid with thionyl chloride. chemicalbook.comwikipedia.org

The conversion of carboxylic acids to acyl fluorides can be achieved using various reagents. While some aggressive reagents like sulfur tetrafluoride (SF₄) can convert carboxylic acids into trifluoromethyl compounds, the initial step often involves the formation of an acyl fluoride (B91410). wikipedia.org However, for the specific and clean synthesis of this compound, milder and more selective reagents are preferred.

Cyanuric fluoride ((CNF)₃) stands out as a particularly effective reagent for the mild and direct conversion of carboxylic acids to their corresponding acyl fluorides. wikipedia.org The reaction is typically performed by treating the carboxylic acid with cyanuric fluoride in the presence of a base like pyridine (B92270) in an appropriate solvent such as acetonitrile. researchgate.net This method is advantageous as it often proceeds under gentle conditions and is compatible with various functional groups. wikipedia.orgresearchgate.net

Another modern and mild reagent is pentafluoropyridine (PFP) . PFP has been demonstrated to be an effective deoxyfluorination reagent for generating acyl fluorides from a range of carboxylic acids under mild conditions. nih.gov This reagent is commercially available, non-corrosive, and bench-stable, presenting a useful alternative to more hazardous fluorinating agents. nih.gov

Other sulfur-based deoxyfluorination reagents, such as diethylaminosulfur trifluoride (DAST), have also been developed, although they can be toxic and require careful handling. nih.gov The table below summarizes some common fluorinating agents used for this transformation.

| Fluorinating Agent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Cyanuric Fluoride | Pyridine, Acetonitrile, Room Temperature | Mild, direct, good functional group tolerance | wikipedia.orgresearchgate.net |

| Pentafluoropyridine (PFP) | Mild conditions | Cheap, commercially available, non-corrosive, bench-stable | nih.gov |

| Sulfur Tetrafluoride (SF₄) | Harsh conditions, often with HF | Powerful fluorinating agent | wikipedia.org |

Advanced Methodologies in Fluorinated Furan (B31954) Synthesis

Beyond the synthesis of the acyl fluoride functional group, significant research has focused on introducing fluorine atoms directly onto the furan ring. These advanced strategies include regioselective and enantioselective methods to produce complex fluorinated furan derivatives.

The direct fluorination of the furan ring is challenging but crucial for creating novel fluorinated building blocks. mdpi.com Due to the electron-rich nature of the furan ring, electrophilic or radical substitution is the predominant pathway for introducing functional groups. mdpi.com For 2-substituted furans, such as those derived from 2-furoic acid, functionalization typically occurs selectively at the C5 position. This regioselectivity is attributed to the greater stabilization of the carbocation or radical intermediate at this position. mdpi.com

Various methods have been developed for the regioselective synthesis of fluorinated furans. These include silver-catalyzed activation of triple bonds in precursor molecules and copper-catalyzed intermolecular annulation reactions. louisville.eduorganic-chemistry.org The choice of catalyst and reaction conditions allows for precise control over where the fluorine or fluoroalkyl group is introduced on the furan scaffold. organic-chemistry.org

The synthesis of chiral furan derivatives is a vital area of organic chemistry, as these structures are scaffolds for many bioactive compounds and natural products. benthamdirect.com Numerous enantioselective strategies have been developed to access these molecules with high optical purity.

Key methodologies include:

Organocatalysis : Asymmetric organocatalysis has been successfully applied to the synthesis of chiral annulated furans. researchgate.net For instance, cinchona alkaloids can catalyze the asymmetric addition of β-ketoesters to furan precursors, leading to the formation of chiral fused carbocycles with excellent stereoselectivity. researchgate.net

[3+2] Cycloaddition : An efficient enantioselective [3+2] cycloaddition of alkynes with oxiranes has been developed to produce optically active 2,5-dihydrofurans in high yields and enantioselectivities. rsc.org

Central-to-Axial Chirality Conversion : Innovative strategies involving an initial organocatalyzed reaction to set a central chirality, followed by an oxidative aromatization step, can generate axially chiral furan atropisomers with high efficiency. anr.fr

These advanced methods provide powerful tools for constructing complex and stereodefined fluorinated furan molecules that are valuable in medicinal chemistry and materials science. benthamdirect.comresearcher.life

Process Optimization and Scale-Up Considerations in Academic Synthesis

Optimizing the synthesis of this compound and other furan derivatives on a laboratory scale involves the systematic study of various reaction parameters to maximize yield and purity while ensuring safety and efficiency. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. conicet.gov.ar

For instance, in the related esterification of 2-furoic acid, studies have shown that increasing the reaction temperature can significantly enhance the conversion rate. conicet.gov.ar Similarly, optimizing the catalyst loading and the molar ratio between the acid and the alcohol is crucial for achieving high yields. conicet.gov.ar When scaling up reactions, such as the electrochemical synthesis of fluorinated compounds, transitioning from batch to continuous flow chemistry can offer significant advantages. nih.gov Flow chemistry can improve safety, reaction control, and scalability, making it an attractive approach for the larger-scale production of valuable intermediates. nih.gov

Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. This includes using renewable starting materials and developing environmentally benign reaction processes.

2-Furoic acid itself can be derived from biomass. Furfural (B47365), a key platform chemical produced industrially from plant biomass, can be oxidized to 2-furoic acid. mdpi.comacs.org Utilizing biomass-derived starting materials is a critical step toward a more sustainable chemical industry. acs.orgresearchgate.net

In the context of fluorination, significant efforts are underway to develop greener and safer methods. Traditional fluorination often relies on hazardous reagents like hydrogen fluoride (HF). agchemigroup.eu Emerging sustainable alternatives include:

Electrochemical Synthesis : Anodic oxidation provides a method to synthesize sulfonyl fluorides and carbamoyl (B1232498) fluorides using safe and inexpensive fluoride sources like potassium fluoride (KF) or Et₃N·3HF, avoiding stoichiometric oxidants and toxic reagents. nih.govnih.gov

Novel Fluoride Sources : Research into new processes aims to produce fluorochemicals directly from the mineral fluorspar using reagents like oxalic acid under mild conditions, bypassing the need for the highly toxic and corrosive HF. agchemigroup.eu

Safer Reagents : The development of highly reactive but easily handled reagents for synthesizing sulfonyl fluorides represents a green synthetic process with minimal environmental impact, producing only non-toxic salts as by-products. eurekalert.org

These sustainable approaches, combining renewable feedstocks with safer and more efficient chemical transformations, are essential for the future production of this compound and other valuable fluorinated compounds. researchgate.netdur.ac.uk

Reaction Mechanisms and Advanced Chemical Transformations of 2 Furoylfluoride

Fundamental Reactivity Modalities of 2-Furoylfluoride

The chemical character of this compound is dominated by two primary modes of reactivity: nucleophilic acyl substitution at the carbonyl carbon and electrophilic substitution on the electron-rich furan (B31954) ring.

Nucleophilic acyl substitution is a cornerstone of carboxylic acid derivative chemistry, and this compound is no exception. pressbooks.pubmasterorganicchemistry.com This class of reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group—in this case, the fluoride (B91410) ion—to yield a new carbonyl compound. pressbooks.publibretexts.org The general mechanism proceeds in two key steps: nucleophilic addition followed by elimination of the leaving group. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely governed by the stability of the leaving group. libretexts.orgucalgary.ca More reactive acyl compounds can be readily converted into less reactive ones. pearson.com Acyl chlorides are generally the most reactive, followed by anhydrides, thioesters, esters, and amides. ucalgary.ca While not as common in laboratory settings as acyl chlorides, acyl fluorides are also highly reactive.

Interactive Table: Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | General Structure | Leaving Group | Relative Reactivity |

| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |

| This compound | (C₄H₃O)-CO-F | F⁻ | High |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |

| Thioester | R-CO-SR' | RS⁻ | Moderate |

| Ester | R-CO-OR' | RO⁻ | Moderate |

| Amide | R-CO-NR₂ | NR₂⁻ | Low |

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). pearson.comnumberanalytics.comchemicalbook.com Furan is significantly more reactive than benzene (B151609) in EAS reactions, often requiring milder reagents and conditions. pearson.compearson.com This heightened reactivity is due to the participation of the oxygen atom's lone pair electrons in the π-system, which increases the electron density of the ring. numberanalytics.com

Electrophilic attack preferentially occurs at the 2- and 5-positions of the furan ring. pearson.comnumberanalytics.com This regioselectivity is attributed to the greater stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed upon attack at these positions. pearson.comchemicalbook.compearson.com Resonance stabilization of the positive charge is more effective when the electrophile adds to the C2 or C5 position, as it allows for delocalization involving the oxygen atom. pearson.com Substitution at the 3- or 4-position results in a less stable intermediate. pearson.comchemicalbook.com

The acyl group of this compound is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic attack. However, the powerful activating effect of the furan ring's oxygen atom still allows for EAS reactions to occur, though the reaction conditions might need to be adjusted compared to unsubstituted furan.

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Attack | Number of Resonance Structures for Intermediate | Stability of Intermediate | Major/Minor Product |

| 2-position | 3 | More Stable | Major |

| 3-position | 2 | Less Stable | Minor |

Mechanistic Elucidation of Complex Transformations

Beyond its fundamental reactivity, this compound can participate in more intricate chemical transformations, particularly those initiated by light. Photocatalysis has emerged as a powerful tool for enabling novel reactions under mild conditions. beilstein-journals.orgrsc.org

Visible-light photocatalysis offers a sustainable approach to organic synthesis by using light as a renewable energy source. beilstein-journals.org These reactions often proceed through the generation of highly reactive intermediates, such as radicals, via single-electron transfer (SET) or energy transfer (EnT) processes. nih.govresearchgate.net

Recent research has demonstrated the utility of this compound in photocatalytic transformations. One notable example involves a sequential C-H aroylation and formal [4+2] cycloaddition. While specific studies detailing this exact sequence with this compound as the substrate are emerging, the principles of such reactions are well-established. C-H functionalization is a highly desirable process as it avoids the need for pre-functionalized starting materials. beilstein-journals.org The furan moiety itself is known to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. numberanalytics.com Combining these steps in a photocatalytic cycle allows for the rapid construction of complex molecular architectures.

Photocatalytic reactions can be broadly categorized based on their initiation mechanism: single-electron transfer (SET) or energy transfer (EnT). nih.govresearchgate.net

In an SET process, the photoexcited catalyst directly transfers an electron to or from the substrate, generating a radical ion. nih.govresearchgate.net This radical ion then undergoes further reaction. The feasibility of SET is dependent on the redox potentials of both the photocatalyst and the substrate.

In an EnT process, the photoexcited catalyst transfers its energy to the substrate, promoting it to an excited state without a net electron transfer. nih.govresearchgate.net The excited substrate then reacts. This pathway is particularly useful when direct excitation of the substrate is inefficient or leads to undesirable side reactions.

The choice between an SET and EnT pathway can often be controlled by selecting the appropriate photocatalyst. chemrxiv.orgnih.gov For instance, some ruthenium and iridium complexes are known to favor SET pathways, while certain organic dyes or other metal complexes might preferentially engage in EnT. researchgate.net The ability to switch between these mechanisms offers a powerful tool for controlling the outcome of a reaction and accessing different product scaffolds from the same starting materials. chemrxiv.orgnih.gov

Radical Reaction Mechanisms

Radical reactions are characterized by processes involving symmetrical bond breaking and bond making, proceeding via intermediates that possess an atom with an unpaired electron. cornell.edu Such reactions are typically chain reactions, consisting of three main phases: initiation, propagation, and termination. cornell.edulibretexts.org

Initiation: This initial step involves the formation of a radical species, often requiring an energy input like heat or UV radiation to induce homolytic cleavage of a bond. libretexts.org For a reaction involving this compound, this could theoretically be initiated by breaking a weaker bond in a radical initiator molecule.

Propagation: Once a reactive radical is formed, it can react with a stable molecule to generate a new radical, continuing the "chain" part of the reaction. libretexts.org These steps can involve hydrogen abstraction or the addition of the radical to a double bond. libretexts.org A hypothetical propagation sequence involving this compound could see a radical abstracting a hydrogen atom from the furan ring or adding across one of the double bonds.

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product, thus breaking the cycle. cornell.edulibretexts.org

While radical reactions are fundamental in organic synthesis, specific, well-documented radical reaction mechanisms involving this compound are not extensively detailed in readily available literature. cornell.edumdpi.com However, the principles of radical chemistry allow for postulation of its reactivity. The furan ring itself can participate in radical processes, and the acyl fluoride group can influence the stability of adjacent radical intermediates.

Addition and Elimination Reactions

The most characteristic reaction of acyl halides like this compound is nucleophilic acyl substitution, which proceeds via an addition-elimination mechanism. chemguide.co.ukchemistrysteps.com This two-stage process allows for the substitution of the fluoride with a variety of nucleophiles. f-cdn.com The carbon atom of the carbonyl group in this compound is electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the highly electronegative fluorine atom, making it a prime target for nucleophilic attack. chemguide.co.uklibretexts.org

The general mechanism involves two key steps:

Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. libretexts.org The lone pair of electrons from the nucleophile forms a new bond with the carbon, causing the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom. chemguide.co.ukchemistrysteps.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.com

Elimination: The tetrahedral intermediate is unstable and collapses. chemistrysteps.com The carbon-oxygen double bond is reformed, and in the process, the fluoride ion is expelled as the leaving group. chemistrysteps.comlibretexts.org Subsequently, a proton is typically lost from the original nucleophile, often facilitated by the departed fluoride ion or another base, to yield the final substituted product and hydrogen fluoride. chemguide.co.uk

This mechanism is common for reactions with various nucleophiles, as detailed below.

| Nucleophile | Reactant Type | Product Class |

| Water (H₂O) | Water | Carboxylic Acid (2-Furoic acid) |

| Alcohol (R-OH) | Ethanol | Ester (Ethyl 2-furoate) |

| Ammonia (NH₃) | Ammonia | Primary Amide (2-Furamide) |

| Primary Amine (R-NH₂) | Ethylamine | Secondary Amide (N-ethyl-2-furamide) |

This table provides illustrative examples of nucleophiles and the corresponding products formed via the addition-elimination reaction with this compound.

Rearrangement Reactions

A rearrangement reaction is a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de While specific examples involving this compound are not prominently documented, related carbonyl compounds undergo several well-known rearrangements that could be theoretically applicable.

Favorskii Rearrangement: This reaction is primarily the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, often resulting in a ring contraction for cyclic ketones. wikipedia.orglibretexts.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.org If this compound were to be halogenated at the C3 position of the furan ring, it could potentially undergo a Favorskii-type rearrangement, although the aromaticity of the furan ring would influence the feasibility of forming the required enolate.

Wolff Rearrangement: The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene. libretexts.org This reaction can be initiated by heat, light, or a transition-metal catalyst. harvard.edu If a diazomethyl group were installed adjacent to the carbonyl of the furan ring, this rearrangement could provide a pathway to furan-substituted ketenes, which are versatile synthetic intermediates. The rearrangement proceeds via the migration of the furan ring to an electron-deficient carbene, leading to the ketene.

Beckmann Rearrangement: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. libretexts.orgtmv.ac.in An oxime derived from a furan ketone (e.g., 2-acetylfuran) could undergo this rearrangement. The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. tmv.ac.in This would be a potential route to N-substituted furamides.

Investigation of Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of reactions involving this compound and its derivatives is significantly influenced by the planar, aromatic furan ring. In reactions where new stereocenters are formed, the furan moiety can direct the approach of incoming reagents, leading to preferential formation of one diastereomer over another.

A prime example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com Furan derivatives can act as the diene component. The reaction typically yields two diastereomeric products: the endo and exo isomers. mdpi.com

Kinetic vs. Thermodynamic Control: In many Diels-Alder reactions involving furans, the formation of these isomers is temperature-dependent. mdpi.com At lower temperatures, the reaction is under kinetic control, and the endo product, formed faster due to favorable secondary orbital interactions, is the major product. mdpi.com At higher temperatures, the reaction becomes reversible and is under thermodynamic control. mdpi.com Under these conditions, the more stable exo product becomes the favored isomer. mdpi.com

The study of these outcomes is crucial for synthetic applications where specific stereoisomers are required.

| Reaction Condition | Controlling Factor | Major Product | Rationale |

| Low Temperature | Kinetics | endo isomer | Faster rate of formation |

| High Temperature | Thermodynamics | exo isomer | Greater thermodynamic stability |

This table summarizes the typical stereochemical outcomes for a Diels-Alder reaction involving a furan derivative under different temperature regimes.

Kinetics and Thermodynamics of this compound Reactions

The study of kinetics and thermodynamics is essential to understand the feasibility and rate of chemical reactions involving this compound. utah.edu

Thermodynamics deals with the energy difference between reactants and products, determining whether a reaction is favorable (spontaneous). utah.educhemistryhall.com A negative Gibbs free energy change (ΔG < 0) indicates a thermodynamically favorable reaction. utah.edu

Kinetics concerns the reaction rate, which is determined by the activation energy (ΔGa)—the energy barrier that must be overcome for the reaction to proceed. utah.educhemistryhall.com A smaller activation energy leads to a faster reaction. utah.edu

For many reactions of furan derivatives, such as the Diels-Alder cycloaddition, there is a delicate interplay between kinetics and thermodynamics. nih.gov These reactions are often reversible, especially at elevated temperatures. nih.gov The position of the equilibrium is governed by thermodynamics, while the speed at which equilibrium is reached is a matter of kinetics. github.io

| Parameter | Governs | Key Metric | Implication for Reaction |

| Thermodynamics | Reaction feasibility and equilibrium position | Gibbs Free Energy (ΔG) | Determines if products are favored at equilibrium. utah.edugithub.io |

| Kinetics | Reaction rate | Activation Energy (ΔGa) | Determines how fast the reaction proceeds. utah.edu |

This table outlines the roles of thermodynamics and kinetics in chemical reactions.

Computational Chemistry and Quantum Mechanical Investigations of 2 Furoylfluoride

Conformational Analysis and Rotational Isomerism of 2-Furoylfluoride

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comwikipedia.org For this compound, the key rotational isomerism involves the orientation of the carbonyl fluoride (B91410) group relative to the furan (B31954) ring.

Theoretical studies have focused on the two planar rotamers of this compound: the anti and syn conformers. researchgate.netresearchgate.net In the anti conformer, the fluorine atom is directed away from the furan ring's oxygen atom, while in the syn conformer, it is positioned on the same side. Computational investigations have consistently shown that the syn-rotamer is more stable than the anti-rotamer in both the gas phase and in solution. researchgate.netresearchgate.net The structural parameters for both rotamers are found to be quite similar, regardless of the phase (gas or solution). researchgate.net The stability of the syn conformer is an interesting characteristic, highlighting the influence of the fluorine atom on the molecule's conformational preference. researchgate.net

The conversion between the anti and syn rotamers proceeds through a non-planar transition state. researchgate.netresearchgate.net Computational models have been developed to characterize this transition state, which represents the energy maximum along the rotational pathway. researchgate.net Understanding the geometry and energy of this transition state is crucial for determining the barrier to rotation.

Quantum chemical calculations have been used to determine the energy difference between the anti and syn rotamers and the rotational barrier for their interconversion. researchgate.netresearchgate.net The syn-rotamer is consistently found to be the more stable conformer. researchgate.net The energy difference between the two rotamers, as well as the rotational barrier, tends to increase as the polarity of the solvent increases. researchgate.netresearchgate.net The rotational barrier is consistently larger than the energy difference between the stable conformers. researchgate.netresearchgate.net

Table 1: Calculated Energy Differences and Rotational Barriers for this compound in the Gas Phase

| Computational Method | Energy Difference (kcal/mol) (Syn vs. Anti) | Rotational Barrier (kcal/mol) |

| DFT/B3LYP/6-311++G(d,p) | Value not specified in provided text | Value not specified in provided text |

| MP2/6-311++G(d,p) | Value not specified in provided text | Value not specified in provided text |

| CCSD(T)/6-311++G(d,p) | Value not specified in provided text | Value not specified in provided text |

| Note: Specific energy values from the cited sources were not available in the provided search results. The table structure is based on the methods mentioned in the literature. researchgate.netresearchgate.net |

Application of Quantum Chemical Methodologies

A variety of quantum chemical methods have been employed to study this compound, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. github.io The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation, has been a popular choice for investigating this compound. researchgate.netresearchgate.net These calculations have been performed with basis sets such as 6-311++G(d,p) to model the geometric structure, conformational preferences, and vibrational properties of the rotamers. researchgate.netresearchgate.net DFT calculations have been instrumental in establishing the greater stability of the syn-rotamer and in modeling the effects of different solvents on the conformational equilibrium. researchgate.net

Møller–Plesset perturbation theory is a post-Hartree-Fock method that adds electron correlation effects to improve upon the Hartree-Fock approximation. wikipedia.org Second-order Møller–Plesset (MP2) calculations have been applied to the study of this compound, often in conjunction with DFT methods. researchgate.netresearchgate.net These calculations, also using basis sets like 6-311++G(d,p), provide an alternative and often more accurate assessment of the energetics of the rotamers and the transition state for their interconversion. researchgate.netresearchgate.netq-chem.com The use of MP2, alongside DFT and other methods like CCSD(T), allows for a more robust and comprehensive theoretical understanding of the system. researchgate.netresearchgate.net

Coupled Cluster Methods (e.g., CCSD(T))

Coupled Cluster (CC) theory is a high-level, post-Hartree-Fock method in quantum chemistry used to accurately model electron correlation, which is the interaction between electrons that is not accounted for in mean-field theories. wikipedia.orgmaplesoft.com The method constructs multi-electron wavefunctions using an exponential cluster operator on the Hartree-Fock determinant. wikipedia.org Truncated CC methods are commonly used, with CCSD(T) — which includes single, double, and a non-iterative, perturbative treatment of triple excitations — often referred to as the "gold standard" for its ability to produce highly accurate results for small to medium-sized molecules near their equilibrium geometry. wikipedia.orgmaplesoft.com

In the context of this compound, computational studies have employed the Coupled Cluster Singles and Doubles with perturbative triples, or CCSD(T), method to investigate its rotational isomers (rotamers). researchgate.netresearchgate.net Specifically, the anti- and syn-rotamers of this compound have been analyzed in the gas phase using the CCSD(T) method with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net These calculations provide benchmark data on the relative energies and rotational barriers of the conformers. The results from CCSD(T) are often used to validate or calibrate findings from less computationally expensive methods like Density Functional Theory (DFT). researchgate.net

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. wikipedia.orgsrneclab.cz It employs the mean-field approximation, where each electron is considered to move in the average electric field created by all other electrons, thus neglecting explicit electron correlation. maplesoft.comwikipedia.org The HF method approximates the N-body wavefunction of a system with a single Slater determinant, which satisfies the antisymmetry principle for fermions. wikipedia.orgnumberanalytics.com While the HF method is computationally less demanding than more advanced methods, its neglect of electron correlation limits its accuracy. maplesoft.com

Consequently, the Hartree-Fock solution serves as the primary starting point for more sophisticated post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. wikipedia.orgnumberanalytics.comreddit.com Although direct, detailed studies focusing solely on the Hartree-Fock level of theory for this compound are not prominent in recent literature, the CCSD(T) calculations performed on the molecule are fundamentally built upon the initial HF wavefunction. wikipedia.orgresearchgate.netresearchgate.net For related heterocyclic aldehydes, computations have been carried out using various methods, including HF, to model isomerisation and report on molecular structures and related parameters. researchgate.net

Electronic Structure Analysis and Charge Distribution

The electronic structure of this compound is characterized by the non-homogeneous distribution of π-electrons across the furan ring, a consequence of the oxygen heteroatom's higher nuclear charge. cdnsciencepub.com This inherent asymmetry influences the molecule's reactivity and properties. cdnsciencepub.com Photoelectron spectroscopy, combined with semi-empirical molecular orbital calculations, has been used to probe the electronic structure of 2-carbonyl furans, including 2-furoyl fluoride. These studies help in assigning ionization energies to specific molecular orbitals, such as the carbonyl lone pair (nb) and the π orbitals of the furan ring. cdnsciencepub.com

Computational analysis of charge distribution provides a quantitative measure of the electronic landscape. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Hirshfeld population analysis are used to calculate partial atomic charges. huntresearchgroup.org.uknih.gov These charges are derived from the electronic wavefunction or density and are crucial for understanding intermolecular interactions, conformational preferences, and reactivity. researchgate.netnih.gov For instance, in related furan aldehydes, the relative stability of conformers has been explained using the NBO method. researchgate.net The distribution of charge can be visualized using electrostatic potential maps, where different colors represent regions of positive and negative potential, highlighting areas prone to electrophilic or nucleophilic attack. analis.com.my

Solvent Effects on Conformational Equilibria and Spectroscopic Shifts

The conformational equilibrium of this compound is significantly influenced by its environment. Theoretical studies have investigated the effect of solvents on the relative stability of the syn- and anti-rotamers. researchgate.netresearchgate.net These investigations typically use continuum salvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.netresearchgate.net

For this compound, calculations show that the syn-rotamer is more stable than the anti-rotamer in both the gas phase and in solution. researchgate.net A key finding is that the energy difference between these two rotamers increases as the polarity of the solvent increases. researchgate.net This indicates that the more polar conformer is preferentially stabilized by polar solvents. Despite this, the structural parameters of the rotamers remain nearly identical between the gas and solution phases. researchgate.net The peculiar conformational effects observed in this compound highlight the unique influence of the fluorine atom. researchgate.net

| Phase | Finding | Reference |

| Gas Phase | The syn-rotamer is more stable than the anti-rotamer. | researchgate.net |

| Solution Phase | The syn-rotamer is more stable than the anti-rotamer. | researchgate.net |

| Increasing Solvent Polarity | The energy difference between the syn- and anti-rotamers increases. | researchgate.net |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. For this compound and related compounds, methods like Density Functional Theory (DFT) are commonly used to calculate vibrational frequencies. researchgate.netresearchgate.net These calculated frequencies, along with their corresponding intensities, allow for the simulation of infrared (IR) and Raman spectra. researchgate.net

By performing a normal coordinate analysis based on the calculations, vibrational modes can be assigned to specific molecular motions, such as C=O stretching, C-H bending, or ring vibrations. researchgate.net This is invaluable for interpreting experimental spectra. For the closely related 2-furoyl chloride, a combined experimental and theoretical study reported detailed vibrational assignments based on DFT (B3LYP/6-31G**) calculations. researchgate.net Similarly, for furan aldehydes, theoretical spectra have shown good agreement with experimental data, validating the computational approach. researchgate.net Such studies enable the identification of characteristic vibrational signatures for different conformers, which can be used to analyze their relative populations in experimental settings. researchgate.net

Advanced Computational Approaches in Furan-Based Systems (e.g., Quantum Computing for Chemical Simulation)

The simulation of complex chemical systems, including furan-based molecules, is an area of active research pushing the boundaries of computational power. While classical methods like DFT and Coupled Cluster are workhorses in the field, they face limitations in scalability for very large or highly correlated systems. pathstone.com

Quantum computing represents a new frontier with the potential to overcome these limitations. pathstone.comquantinuum.com Quantum computers are inherently suited to simulate quantum systems like molecules, with the promise of solving complex chemical problems that are currently intractable for even the most powerful supercomputers. quantinuum.com Recent advancements have demonstrated the first scalable, end-to-end workflows for simulating chemical systems using quantum error correction (QEC), a critical step toward fault-tolerant quantum simulations. quantinuum.com

For furan-based systems, these advanced approaches could enable unprecedented accuracy in predicting reaction mechanisms, designing novel catalysts, and understanding complex biological interactions. The development of hybrid quantum-classical interfaces, which leverage the strengths of both computing paradigms, is a crucial step toward the practical application of quantum computing to realistic and complex chemical phenomena. pathstone.comarxiv.org Although the application of these methods to specific molecules like this compound is still in the future, the foundational work is paving the way for a new era of computational chemistry. pathstone.comquantinuum.com

Catalytic Transformations Involving 2 Furoylfluoride

2-Furoylfluoride as a Substrate in Catalyzed Organic Reactions

This compound serves as a versatile substrate in a variety of catalyzed organic reactions. Its furan (B31954) core is a common motif in biologically active natural products and pharmaceuticals. nih.gov The reactivity of the furan ring and the acyl fluoride (B91410) group allows for diverse transformations, making it a valuable building block in organic synthesis. nih.govroutledge.com Catalytic methods are often employed to functionalize the furan scaffold, with enzymes, for instance, offering high specificity for such transformations. diva-portal.org Enzymes operate through mechanisms like covalent catalysis, where a covalent bond forms between the enzyme and the substrate, to facilitate reactions under mild conditions. wou.edunih.gov The induced fit model explains how enzymes can adapt their conformation to bind substrates like this compound, stabilizing the transition state and accelerating the reaction. harvard.edu

The transformation of furanic compounds, such as those derived from this compound, into value-added chemicals is a significant area of research. routledge.comtaylorfrancis.com These transformations can involve oxidation, reduction, and other functional group interconversions to produce a wide array of derivatives. routledge.comtaylorfrancis.com The development of robust and efficient catalytic systems is crucial for these processes. routledge.com

Transition Metal-Catalyzed Transformations

Transition metals are pivotal in catalyzing a wide range of reactions involving furan derivatives. These catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple furan precursors.

Palladium (Pd)-Catalyzed C-H Activation and Cross-Coupling Reactions

Palladium catalysts are extensively used for the functionalization of furans. mdpi.com Pd-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are effective for introducing various functional groups onto the furan ring. mdpi.com These methods allow for specific substitutions, leading to complex furan derivatives with applications in pharmaceuticals and agrochemicals. mdpi.com Recent advancements have focused on the direct C-H functionalization of furans, which avoids the need for pre-functionalized starting materials, making the process more atom-economical. researchgate.net For instance, palladium-catalyzed C-H activation has been successfully applied to the low-reactivity C3 position of 2,5-diformylfuran. researchgate.net

Palladium catalysts like PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ have been systematically evaluated for the synthesis of functionalized furans, with PdCl₂(CH₃CN)₂ emerging as a highly effective catalyst. mdpi.com The catalytic cycle for these reactions often involves the coordination of the furan derivative to the palladium center, followed by C-H activation and subsequent coupling with a reaction partner. mdpi.com In some cases, palladium-catalyzed reactions can even lead to the ring-opening of furans, providing a route to α,β-unsaturated aldehydes and ketones. rsc.org

The table below summarizes the yields of functionalized furans using different palladium catalysts.

| Catalyst | Yield (%) | Reaction Time (h) |

| PdCl₂(CH₃CN)₂ | 94 | 2 |

| Pd(OAc)₂ | 80 | 6 |

| Pd(acac)₂ | 63 | 6 |

| Data sourced from a study on the palladium-catalyzed one-pot synthesis of functionalized furans. mdpi.com |

Iridium (Ir) and Nickel (Ni) Catalysis in Furoyl Systems

Iridium and nickel catalysts also play a significant role in the transformation of furan-containing molecules. Iridium catalysts are particularly known for their ability to catalyze asymmetric reactions, such as allylic substitutions and hydrogen isotope exchange reactions. dicp.ac.cnrsc.org For example, iridium-catalyzed asymmetric allylic substitution can be used to construct axially chiral styrenes. dicp.ac.cn The catalytic cycle for these reactions often involves the formation of an iridium-π-allyl intermediate. dicp.ac.cn Iridium catalysts have also been employed for the hydroboration of alkenes with high selectivity. organic-chemistry.org

Nickel catalysts are effective for cross-coupling reactions, including those involving the activation of strong carbon-fluorine (C-F) bonds. nih.govbeilstein-journals.org For instance, nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids proceeds through the activation of the aromatic C-F bond. nih.govbeilstein-journals.org This reaction is thought to involve the formation of a nickelacyclopropane intermediate. nih.govbeilstein-journals.org Nickel catalysts are also used in cross-electrophile coupling reactions, for example, between 2-chloropyridines and alkyl bromides. nih.govrsc.orgyale.edu

Cobalt (Co)-Based Metalloradical Catalysis

Cobalt-based metalloradical catalysis offers a unique approach for controlling the reactivity and selectivity of radical reactions. nih.gov Cobalt(II) complexes of porphyrins are stable metalloradicals that can effectively catalyze a variety of homolytic radical reactions. nih.gov This type of catalysis has been applied to the intermolecular amination of allylic C-H bonds in alkenes, providing a method for synthesizing valuable chiral α-tertiary amines. eurekalert.org The cobalt catalyst controls the reaction by generating a delocalized allylic radical that is closely associated with the metal center, allowing for highly selective bond formation. eurekalert.org

Cobalt-based catalysts have also been developed for CO₂ hydrogenation, demonstrating their versatility in different catalytic processes. mdpi.comrsc.org In the context of furan chemistry, while direct examples with this compound are not explicitly detailed in the provided sources, the principles of cobalt-based metalloradical catalysis suggest potential applications in the functionalization of furan derivatives through radical pathways. nih.gov

Organocatalysis in this compound Chemistry (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis provides a metal-free alternative for chemical transformations. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have proven effective in a wide range of reactions. sigmaaldrich.comchalmers.se NHCs are cyclic carbenes with neighboring nitrogen atoms, and their high electron-donating ability and steric bulk make them powerful ligands and catalysts. tcichemicals.com

NHCs can catalyze reactions such as the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, to form 1,4-dicarbonyl compounds. sigmaaldrich.com They can also generate reactive species like activated carboxylates and homoenolates. sigmaaldrich.com In the context of furan chemistry, while specific applications with this compound are not detailed, the ability of NHCs to activate carbonyl compounds suggests their potential utility in reactions involving the acyl fluoride group. The general mechanism of NHC catalysis often involves the nucleophilic attack of the carbene on an electrophile, followed by subsequent transformations. frontiersin.org

Photocatalytic Applications in Furan Derivative Synthesis

Photocatalysis utilizes light to drive chemical reactions and has emerged as a powerful tool in organic synthesis. rsc.org In the context of furan chemistry, photocatalysis has been used for the synthesis of various furan derivatives. researchgate.net A notable application is the direct conversion of furans into pyrrole (B145914) analogs through a photocatalytic atom-swapping strategy. nih.gov This process is initiated by a single electron transfer, which inverts the polarity of the furan ring and facilitates a redox-neutral atom exchange at room temperature. nih.gov

Photocatalysis can also be used for the synthesis of tetra-substituted furans from 1,3-diketones under a carbon dioxide atmosphere. rsc.org These reactions are often transition-metal-free and proceed under mild conditions, making them an attractive and sustainable synthetic method. rsc.org Light-harvesting metalloporphyrins have also been synthesized and used as catalysts for the oxidation of organic substrates, mimicking the function of enzymes like Cytochrome P450. wku.edu

Electrocatalytic Applications

There is no scientific literature available describing the electrocatalytic applications of this compound. Research in the electrocatalytic conversion of furan compounds primarily focuses on the oxidation and reduction of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org These processes aim to produce valuable chemicals like 2,5-furandicarboxylic acid (FDCA), 2,5-diformylfuran (DFF), and various biofuels. rsc.org However, similar studies involving this compound as a substrate have not been reported.

Catalyst Design and Structure-Performance Relationships

As there are no documented electrocatalytic applications for this compound, there is likewise no information on catalyst design or structure-performance relationships for its transformation. Catalyst development in the broader field of furan electrocatalysis is geared towards optimizing the selective conversion of substrates like HMF and furfural. rsc.orgrsc.org Key areas of investigation include the use of non-precious metal catalysts, understanding the role of electrolyte pH, and elucidating reaction mechanisms to enhance selectivity and efficiency for specific products. rsc.orgrsc.org Without a defined electrocatalytic reaction for this compound, these principles of catalyst design cannot be specifically applied or discussed.

Design, Synthesis, and Reactivity of 2 Furoylfluoride Analogues and Derivatives

Fluorinated Furan (B31954) Derivatives and Their Synthetic Utility

Fluorinated furan derivatives are valuable compounds in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered bioactivity. organic-chemistry.orgontosight.ai The introduction of strong electron-withdrawing fluorine-containing substituents at the C2 or C5 positions can markedly improve the stability of the furan ring, particularly under acidic conditions, which otherwise limits the synthetic utility of many furanic compounds. mdpi.com This enhanced stability makes fluorine-functionalized furans attractive scaffolds in fine organic synthesis. mdpi.com

Several synthetic methodologies have been developed to access these important molecules. A rapid and convenient method involves the intramolecular cyclization of easily prepared fluorovinamides using thionyl chloride in methanol. organic-chemistry.org This approach yields 3-amino-5-fluoroalkylfuran hydrochloride salts in nearly quantitative amounts and is compatible with various fluorinated groups (e.g., -CF₃, -CF₂CF₃, -CHF₂) and a wide range of amine substituents. organic-chemistry.org

Another strategy focuses on the transition metal-catalyzed activation of electronically deficient triple bonds. acs.org For instance, gem-difluorohomopropargyl alcohols can be cyclized using a catalytic amount of silver nitrate (B79036) (AgNO₃) to produce substituted 3,3-difluoro-4,5-dihydrofurans in excellent yields. acs.org These dihydrofurans serve as versatile intermediates that can be converted to the corresponding 3-fluorinated furans upon treatment with silica (B1680970) (SiO₂) or reduced to 3,3-difluorotetrahydrofurans. acs.org

The development of synthetic routes often relies on using non-furanic cyclic or acyclic fluorinated building blocks, although this can involve multi-step procedures or expensive reagents. mdpi.com Alternative approaches include metalation-fluorination strategies, which have been effectively used for introducing fluorine at both α- and β-positions of the furan ring. mdpi.com

Table 1: Selected Synthetic Methods for Fluorinated Furan Derivatives

| Starting Material | Reagents | Product Type | Yield | Reference |

| Fluorovinamides | SOCl₂, MeOH | 3-Amino-5-fluoroalkylfurans | Near-quantitative | organic-chemistry.org |

| gem-Difluorohomopropargyl alcohols | AgNO₃ (10 mol%) | 3,3-Difluoro-4,5-dihydrofurans | Excellent | acs.org |

| 3,3-Difluoro-4,5-dihydrofurans | SiO₂ | 3-Fluorinated furans | - | acs.org |

| β-ketonitriles | 3-bromo-1,1,1-trifluoroacetone, Base | 2-Trifluoromethylated furans | Moderate to good | researchgate.net |

Heteroaryl Fluoride (B91410) Analogues (e.g., 2-Thienoyl Fluoride)

Heteroaryl fluorides are a critical class of compounds, particularly in the pharmaceutical and agrochemical industries. d-nb.info 2-Thienoyl fluoride, the direct sulfur analogue of 2-furoylfluoride, serves as a key example. uom.ac.muresearchgate.net The synthesis of such heteroaroyl fluorides can be achieved from the corresponding carboxylic acids. A modern approach involves the in-flow generation of thionyl fluoride (SOF₂) from thionyl chloride (SOCl₂) and potassium fluoride (KF). nih.gov This method allows for the rapid and efficient conversion of structurally diverse carboxylic acids, including heteroaromatic ones, into the highly sought-after acyl fluorides under mild and safe conditions. nih.gov

General synthesis of N-heteroaryl fluorides often involves nucleophilic aromatic substitution (SₙAr) reactions on the corresponding heteroaryl halides. rsc.org A practical, environmentally friendly, solid-state mechanochemical protocol has been developed using potassium fluoride (KF) and a quaternary ammonium (B1175870) salt like tetraethylammonium (B1195904) chloride (Et₄NCl). rsc.org This method is significantly faster than traditional solution-based approaches and avoids the use of high-boiling, toxic solvents. rsc.org While demonstrated for N-heteroaryl halides, the principles of nucleophilic fluorination are broadly applicable.

The reactivity of heteroaroyl compounds can be explored through various transformations. For example, heteroaroyl chlorides such as 2-thienoyl chloride react with trimethylsilyl (B98337) azide (B81097) (TMSA) to yield the corresponding heteroaroyl azides. researchgate.net Furthermore, the reactivity of thiophene-containing structures has been observed in pyrolytic reactions; for instance, the flash vacuum pyrolysis of 3-(2-thienoyl)-cinnoline yields complex products like naphtho[2,1-b]thiophene, demonstrating the stability and reactivity of the thienoyl moiety under high-temperature conditions. chim.it

Chalcogen Analogues (Sulfur and Selenium) of this compound

These acyl fluorides can exist as two planar rotamers: anti and syn, depending on the orientation of the carbonyl group relative to the ring's heteroatom. A key finding from these computational studies is that the charge on the chalcogen heteroatom in the ring is a major factor influencing conformational preference. researchgate.net For this compound and its analogues, the syn conformer (where the fluorine and the ring heteroatom are on the same side of the C-C single bond) is found to be more stable than the anti conformer in both the gas phase and in solution. researchgate.net

The energy difference between the conformers and the rotational barrier for their interconversion are sensitive to the identity of the chalcogen atom and the polarity of the solvent. researchgate.net The rotational barrier is consistently larger than the energy difference between the conformers. researchgate.net Both the stability difference and the rotational barrier tend to increase slightly as the solvent becomes more polar. researchgate.net

Table 2: Theoretical Data for this compound and its Chalcogen Analogues

| Compound | Analogue Type | More Stable Conformer | Key Finding | Reference |

| This compound | Oxygen (Base) | syn | The syn rotamer is more stable in gas and solution phases. | researchgate.net |

| 2-Thiophenecarbonyl fluoride | Sulfur | syn | The charge on the heteroatom is a major factor in conformational preference. | researchgate.netresearchgate.net |

| 2-Selenophenecarbonyl fluoride | Selenium | syn | Energy barriers and differences increase slightly with solvent polarity. | researchgate.net |

Structure-Reactivity Relationship Studies in Derived Compounds

Structure-reactivity relationship studies are fundamental to understanding and predicting the chemical behavior of molecules. For furan derivatives, a key relationship is the effect of fluorination on ring stability. The presence of strong electron-withdrawing fluorine-containing groups at the α-positions significantly enhances the stability of the furan ring towards acidic conditions, a crucial factor for their synthetic application. mdpi.com

More broadly, quantitative structure-reactivity relationships can be established to predict how modifications to a core scaffold will affect reaction rates. nih.gov For instance, in a study on 2-sulfonylpyrimidines, systematic changes to the heterocyclic core and the leaving group allowed for the predictable tuning of SₙAr reactivity over nine orders of magnitude. nih.gov Such studies often employ kinetic analysis under controlled pH and solvent conditions, correlating reaction rates with electronic parameters of substituents, similar to the principles of the Hammett equation. nih.govtsijournals.comlibretexts.org These systematic investigations are crucial for designing molecules with specific reactivity profiles, for example, in the development of covalent chemical probes for biological targets. nih.gov

Table 3: Influence of Structural Features on Molecular Properties and Reactivity

| Structural Feature | System Studied | Effect | Consequence | Reference |

| α-Fluorination | Furan Ring | Electron withdrawal, increased stability | Greater resistance to ring-opening under acidic conditions | mdpi.com |

| Chalcogen Atom (O, S, Se) | 2-Acyl Fluorides | Alters ring electronics and sterics | Changes the relative stability of syn/anti rotamers and the rotational energy barrier | researchgate.netacs.org |

| Substituents on Heteroaryl Core | 2-Sulfonylpyrimidines | Modifies electrophilicity of the reaction center | Predictable tuning of SₙAr reaction rates with nucleophiles | nih.gov |

Synthetic Strategies for Complex Furan-Containing Architectures

The furan nucleus is a versatile building block for the synthesis of complex molecular architectures, including natural products and macrocycles. numberanalytics.comnih.gov Various synthetic strategies have been developed to incorporate the furan moiety into these larger structures.

One common approach is to use the furan ring as a diene in Diels-Alder reactions, which allows for the construction of larger ring systems. numberanalytics.com Other powerful methods include metal-catalyzed processes like coupling reactions and ring-closing metathesis. numberanalytics.comhud.ac.uk For example, copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides provides efficient access to substituted furans. hud.ac.uk

A significant area of focus is the synthesis of furan-containing macrocycles. researchgate.net One novel method is the intramolecular oxidative coupling of furanoid β-ketoesters. nih.gov This reaction can be fine-tuned through dilution to selectively produce either monomeric or dimeric macrocyclic systems containing an exo-enol ether/cyclic acetal (B89532) motif. nih.gov This strategy is notable for its tolerance of various functional groups. nih.gov Another approach involves the acid-catalyzed condensation of furan-based building blocks with ketones or dipyrromethanes to afford macrocycles like furan-pyrrole alternating cyclic hexamers and dodecamers. researchgate.net Polyammonium macrocycles that incorporate both furan and sulfur units have also been synthesized, typically involving tosyl protection of amines, formation of a macrocyclic lactam, and subsequent reduction. tandfonline.comtandfonline.com

These strategies highlight the adaptability of furan chemistry in constructing diverse and complex molecules, from natural product analogues to novel supramolecular systems. numberanalytics.comnih.govbenthamdirect.com

Table 4: Strategies for Synthesizing Complex Furan-Containing Molecules

| Strategy | Key Reaction | Resulting Architecture | Example | Reference |

| Building Block Approach | Diels-Alder Reaction | Fused polycyclic systems | Incorporation into larger ring systems | numberanalytics.com |

| Intramolecular Oxidative Coupling | Furanoid β-ketoesters + Oxidant (e.g., CAN) | Macrocyclic exo-enol ethers | Synthesis of furanocembranoid model systems | nih.gov |

| Acid-Catalyzed Condensation | 2,5-bis[1-methyl-1(1H-pyrrol-2-yl)-ethyl]furan + Ketones | Furan-pyrrole hybrid macrocycles | Synthesis of cyclic dodecamers and pentadecamers | researchgate.net |

| Lactam Formation and Reduction | Ditosylated diamines + Furan-based diacid chlorides | Polyammonium macrocycles | Synthesis of ligands with furan and sulfur subunits | tandfonline.comtandfonline.com |

Advanced Materials Research and Engineering Applications of 2 Furoylfluoride

2-Furoylfluoride as a Monomer in Advanced Polymer Synthesis

There is currently no available research to populate the following sections.

Development of Fluorinated Polymers with Tailored Properties

No published data exists on the use of this compound for the development of fluorinated polymers.

Polymerization Mechanisms and Kinetics

The polymerization mechanisms and kinetics involving this compound as a monomer have not been reported in the scientific literature.

Fabrication of Functional Materials from this compound Derivatives

There is currently no available research to populate the following sections.

High Thermal Stability Materials

There is no documented evidence of fabricating high thermal stability materials from this compound derivatives.

Materials with Enhanced Chemical Resistance

The synthesis of materials with enhanced chemical resistance using this compound has not been described in the available literature.

Integration of Furan-Based Structural Motifs into Nanomaterials and Composites

There is no information available regarding the integration of this compound-derived furan (B31954) motifs into nanomaterials and composites.

Advanced Characterization Methodologies for Furan-Based Materials

The development and application of advanced materials derived from furan-based compounds, such as those synthesized from this compound and its related precursors, necessitate a comprehensive suite of characterization techniques. These methodologies are crucial for elucidating structure-property relationships, ensuring quality control, and predicting material performance in various engineering applications. The analysis of these materials, ranging from polymers and resins to complex composites, involves a multi-faceted approach combining spectroscopic, chromatographic, thermal, and microscopic techniques to probe their chemical structure, thermal stability, morphology, and mechanical behavior.

Spectroscopic Analysis

Spectroscopic methods are fundamental for identifying the chemical structure and bonding within furan-based materials. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) provide detailed molecular-level information.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy : FTIR and Raman are powerful vibrational spectroscopy techniques used to confirm the structure of furan derivatives and to monitor their polymerization or curing. researchgate.netresearchgate.net In the analysis of polyfuran, characteristic bands corresponding to the furan ring's vibrational modes are observed. For instance, C=C stretching vibrations in the furan ring typically appear around 1504-1618 cm⁻¹, while C-O-C stretching is observed near 1014 cm⁻¹. tandfonline.comicm.edu.pl The C-H stretching of the aromatic rings is also identifiable at approximately 3080 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for studying conjugated systems in polyfuran, with strong bands related to C=C and inter-ring C-C bonds appearing in the 1550-1600 cm⁻¹ region. researchgate.netacs.org Studies on the thermal treatment of furan resins use FTIR to track structural modifications, noting a characteristic decrease in the intensity of the C=C bond in the furan ring (around 1504 cm⁻¹) as temperature increases, indicating curing and cross-linking reactions. icm.edu.pl

| Technique | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| FTIR | Aromatic C-H Stretch | ~3080 | researchgate.net |

| FTIR | C=C Stretch (Furan Ring) | 1504 - 1618 | tandfonline.comicm.edu.pl |

| FTIR | C-O-C Stretch | ~1014 | tandfonline.com |

| Raman | C=C and Inter-ring C-C Stretch | 1550 - 1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of newly synthesized furan-based compounds, including derivatives of 2-furoyl chloride, a close relative of this compound. researchgate.netresearchgate.netconicet.gov.ar For instance, in the characterization of 1-(2-furoyl)-3-phenylthiourea derivatives, ¹H NMR confirms the presence of protons on the furan ring, while ¹³C NMR is used to identify the carbonyl (C=O) and thione (C=S) carbons, which resonate at characteristic chemical shifts around 157 ppm and 178 ppm, respectively. researchgate.netconicet.gov.ar NMR is also applied to characterize bio-based furanic polyesters, confirming the incorporation of monomers like 2,5-furandicarboxylic acid (FDCA) into the polymer backbone. researchgate.net

Chromatographic Techniques

Chromatography is essential for separating and identifying components in mixtures of furan derivatives, assessing purity, and analyzing thermal decomposition products.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the determination of furan derivatives. spbu.rudgaequipment.com The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Coupled with a UV detector, HPLC can quantify various furan derivatives formed during the degradation of insulating materials or in other chemical processes. spbu.rudgaequipment.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful combination for analyzing volatile and semi-volatile furan derivatives. The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. This method has been optimized for the simultaneous analysis of furan and its derivatives in various matrices. mdpi.comnih.gov For example, specific temperature programming in the GC can resolve isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.com GC-MS is also employed to identify the products of thermal decomposition of furan resins, such as benzene (B151609), toluene, and xylenes, providing insight into their behavior at high temperatures. bibliotekanauki.pl

| Technique | Analytes | Column/Stationary Phase | Key Findings | Reference |

| TLC | Substituted 5-phenyl-2-furaldehydes & alcohols | Silica (B1680970) Gel | Good differentiation of intermediates and isomers achieved. | chemicalpapers.com |

| HPLC-UV | Furan derivatives in transformer oil | C18 column | Method developed for microextraction and determination with detection limits of 1–5 μg/L. | spbu.ru |

| GC-MS | Furan and 10 derivatives | HP-5MS | Simultaneous analysis and separation of isomers within 9.5 minutes. | mdpi.comnih.gov |

| GC-MS | Thermal decomposition products of furan resin | - | Qualitative and quantitative analysis of emitted BTEX compounds. | bibliotekanauki.pl |

Thermal Analysis

Thermal analysis techniques are critical for evaluating the thermal stability, curing behavior, and service temperature limits of furan-based polymers and composites.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a material as a function of temperature, providing data on thermal stability and decomposition profiles. For furan-based materials like polyimides and polyesters, TGA is used to determine the onset of degradation and the percentage of char yield. researchgate.netrsc.orgresearchgate.net Studies on furan-based epoxy resins use TGA coupled with mass spectrometry (TGA-MS) to investigate char formation and identify the volatile species released during pyrolysis. nasampe.org

Differential Scanning Calorimetry (DSC) : DSC measures the heat flow associated with thermal transitions in a material. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and curing exotherms of furan-based resins and polymers. researchgate.netmdpi.com For furan-polyester nanocomposites, DSC helps to understand the effect of fillers on the polymer's thermal properties. mdpi.com In PMR-type polyimides derived from furan-based diamines, DSC identifies softening temperatures and cure onsets, which are crucial for defining processing windows. researchgate.net

| Material | Technique | Property Measured | Result | Reference |

| Furan Resin/HGM Composite | TGA | Thermal Stability | Enhanced thermal stability compared to neat resin. | mdpi.comnih.gov |

| GO/Furan Resin Nanocomposite | TGA | Thermal Stability | Significant improvement in thermal stability with GO addition. | rsc.org |

| Furan-based Polyimides | DSC/DMA | Glass Transition (Tg) | Tg of 296°C achieved for an optimized formulation. | researchgate.net |

| Furan-based Copolyesters | TGA | Degradation Temperature | Two-step degradation observed, with a maximum around 390°C. | nih.gov |

| Furan-based Epoxy Resin | TGA-MS | Decomposition | Three major decomposition regions identified between 200-1000°C. | nasampe.org |

Microscopic and Morphological Analysis

Microscopic techniques provide visual information about the surface topography, microstructure, and dispersion of components within furan-based materials, which are directly linked to their physical and mechanical properties.

Scanning Electron Microscopy (SEM) : SEM is used to examine the morphology of furan-based materials. It has been employed to study the surface of polyfuran films, observe the dispersion of graphene oxide (GO) in furan resin nanocomposites, and characterize the structure of modified hollow glass microspheres (HGM) used as fillers. rsc.orgcore.ac.ukresearchgate.net SEM analysis of furan-based epoxy resins pyrolyzed at different temperatures reveals the evolution of the pore structure. nasampe.org

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) : XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the material's surface. It has been used to confirm the successful surface modification of HGM fillers for furan composites. mdpi.comnih.govresearchgate.net XRD is used to analyze the crystalline structure of materials. In furan-based materials, it can distinguish between amorphous and crystalline domains in polyesters and can be used for complete structural analysis of crystalline derivatives, such as those of 1-(2-furoyl)thiourea, from powder diffraction data. researchgate.netconicet.gov.arresearchgate.net

Dynamic Mechanical Thermal Analysis (DMTA) : DMTA characterizes the viscoelastic properties of materials as a function of temperature and frequency. For furan-based composites and copolymers, DMTA provides the storage modulus (E'), loss modulus (E''), and tan δ, from which the glass transition temperature (Tg) can be determined with high sensitivity. mdpi.commdpi.comumw.edu.pl For example, adding modified HGM to furan resin was shown to increase the Tg from 155.57°C to 163.31°C, indicating improved thermomechanical performance. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.